N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound with significant potential in various scientific and industrial applications. Its unique structure, consisting of a pyrazolo[3,4-d]pyrimidine core linked to a trifluoromethyl pyrimidine moiety via a piperidine bridge, enables it to engage in a variety of chemical reactions and interactions, making it a subject of intense study in multiple disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine typically involves multi-step processes. One common method starts with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dimethyl groups through alkylation reactions. The piperidin-4-amine structure is then integrated via nucleophilic substitution, and the trifluoromethyl pyrimidine group is added last, often through a cross-coupling reaction facilitated by a palladium catalyst.
Industrial Production Methods: : For industrial-scale production, the process is optimized for yield and efficiency. This often involves high-throughput methods, such as automated flow synthesis, which allows for continuous reaction processes. Such methods not only enhance the yield but also ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : For oxidation reactions, reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic conditions. Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions may utilize nucleophiles such as alkoxides or amines under basic or neutral conditions.
Major Products: : The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield oxidized derivatives of the compound, whereas reduction can produce reduced forms of the pyrimidine and piperidine rings. Substitution reactions often result in functionalized derivatives, adding diverse functional groups to the core structure.
Scientific Research Applications
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine has found applications in various fields, including:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Employed in biochemical assays to study enzyme interactions and signaling pathways.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine involves its interaction with various molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate biological pathways, leading to desired effects. For example, in medical research, it might inhibit specific enzymes involved in inflammatory processes, reducing inflammation and its associated symptoms.
Comparison with Similar Compounds
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine stands out due to its unique structure and trifluoromethyl group, which enhances its stability and reactivity compared to similar compounds. Some comparable compounds include:
N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyrimidin-4-yl)piperidin-4-amine
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyrimidin-4-yl)piperidin-4-amine
These similar compounds lack the trifluoromethyl group, which can significantly alter their chemical properties and applications.
All in all, this compound's versatility and potential across various disciplines make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
1,6-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N8/c1-10-24-15(12-8-23-27(2)16(12)25-10)26-11-3-5-28(6-4-11)14-7-13(17(18,19)20)21-9-22-14/h7-9,11H,3-6H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDLHFYABLHDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.